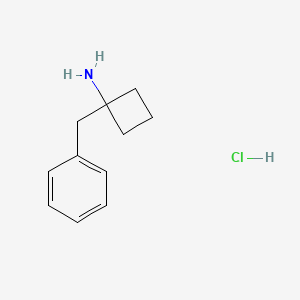

1-Benzylcyclobutan-1-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c12-11(7-4-8-11)9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCQOWBTPGTYGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90738966 | |

| Record name | 1-Benzylcyclobutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255306-40-1 | |

| Record name | 1-Benzylcyclobutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90738966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylcyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Benzylcyclobutan 1 Amine Hydrochloride and Analogues

De Novo Synthesis of 1-Benzylcyclobutan-1-amine Hydrochloride

The direct construction of this compound from acyclic precursors or simple cyclic starting materials is a common strategy. This approach focuses on forming the key carbon-nitrogen bond on a pre-existing cyclobutane (B1203170) framework.

Amine Formation via Nucleophilic Addition to N-Sulfinamide Derivatives

A powerful and widely used method for the asymmetric synthesis of amines involves the nucleophilic addition of organometallic reagents to chiral N-sulfinyl imines. nih.gov This strategy allows for a high degree of stereocontrol in the formation of the new chiral center. The synthesis of 1-benzylcyclobutan-1-amine via this route can be envisioned in a multi-step sequence starting from cyclobutanone (B123998).

First, cyclobutanone is condensed with an enantiopure sulfinamide, such as (R)- or (S)-tert-butanesulfinamide, to form the corresponding N-sulfinyl ketimine. This reaction is typically catalyzed by a Lewis acid, for instance, titanium(IV) ethoxide, to drive the reaction to completion.

The resulting N-tert-butanesulfinyl imine is a versatile electrophile for asymmetric synthesis. nih.gov The subsequent step involves the nucleophilic addition of a benzyl (B1604629) organometallic reagent to the iminic carbon. The stereochemical outcome of this addition is directed by the chiral sulfinyl group, leading to the formation of the sulfinamide product with high diastereoselectivity.

Finally, the sulfinyl group is readily cleaved under mild acidic conditions, such as treatment with hydrochloric acid in an alcohol solvent, to afford the primary amine. This acidic workup also serves to form the desired hydrochloride salt in the same step.

Table 1: Proposed Reaction Steps for Amine Formation via N-Sulfinamide Derivative

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

| 1 | Imine Formation | Cyclobutanone, (R)-tert-butanesulfinamide, Ti(OEt)₄, THF, heat | N-tert-Butanesulfinyl cyclobutanone imine |

| 2 | Nucleophilic Addition | Benzylmagnesium bromide in Et₂O, THF, -78 °C to rt | (R)-N-(1-Benzylcyclobutyl)-tert-butanesulfinamide |

| 3 | Deprotection and Salt Formation | HCl in Methanol (B129727) or Dioxane, rt | This compound |

Strategic Use of Organometallic Reagents in Cyclobutane Amination

The choice of the organometallic reagent is crucial for the success of the nucleophilic addition to the N-sulfinyl imine. nih.gov Grignard reagents, such as benzylmagnesium chloride or benzylmagnesium bromide, are commonly employed due to their high reactivity and commercial availability. pressbooks.pubthieme-connect.de These reagents are typically prepared by the reaction of the corresponding benzyl halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). pressbooks.publibretexts.org

Organolithium reagents, such as benzyllithium, can also be used. In some cases, the diastereoselectivity of the addition can be influenced by the choice of the metal counterion (e.g., Mg vs. Li) and the solvent system. nih.gov The reaction conditions, particularly temperature, are carefully controlled to maximize the diastereomeric excess of the desired product.

Table 2: Comparison of Organometallic Reagents for Benzylation

| Organometallic Reagent | Formula | Typical Preparation | Reactivity Profile |

| Benzylmagnesium Bromide | BnMgBr | Benzyl bromide and Magnesium turnings in Et₂O or THF | Highly reactive nucleophile, strong base. pressbooks.pub |

| Benzylmagnesium Chloride | BnMgCl | Benzyl chloride and Magnesium turnings in Et₂O or THF | Similar to the bromide, often used interchangeably. thieme-connect.de |

| Benzyllithium | BnLi | Reaction of a benzyl halide with lithium metal or transmetalation | Generally more reactive and basic than Grignard reagents. |

Methodologies for Hydrochloride Salt Formation

The final step in the synthesis is the formation of the hydrochloride salt. This is often desirable as salts are typically crystalline solids that are easier to handle, purify, and have better stability compared to the free amine. The formation of the hydrochloride salt is generally a straightforward acid-base reaction. google.com

The free 1-benzylcyclobutan-1-amine is dissolved in a suitable organic solvent. Anhydrous conditions are often preferred to prevent the incorporation of water into the crystal lattice. A solution of hydrogen chloride in an organic solvent, such as HCl in diethyl ether, dioxane, or methanol, is then added. Alternatively, anhydrous HCl gas can be bubbled through the solution. The hydrochloride salt typically precipitates from the solution and can be isolated by filtration, washed with a cold solvent, and dried.

Table 3: Common Methods for Hydrochloride Salt Formation

| HCl Source | Solvent System | Procedure |

| HCl gas | Diethyl ether, Dichloromethane | The gas is bubbled through a solution of the amine. |

| HCl in Diethyl Ether | Diethyl ether, Pentane | A saturated solution of HCl in ether is added to the amine solution. google.com |

| HCl in Dioxane | Dioxane, Ethyl acetate | A solution of HCl in dioxane is added to the amine solution. |

| Acetyl Chloride in Methanol | Methanol | Acetyl chloride reacts with methanol in situ to generate HCl. |

Advanced Precursor Synthesis and Cyclobutane Ring Construction

An alternative to functionalizing a pre-existing cyclobutane ring is to construct the ring with the desired substitution pattern already in place or in a form that is easily converted to the target molecule.

Application of [2+2] Cycloaddition Reactions for Four-Membered Ring Formation

The [2+2] cycloaddition is a powerful and direct method for the synthesis of cyclobutane rings. csic.es This reaction involves the union of two doubly bonded molecules to form a four-membered ring. These reactions can be promoted by heat, light (photochemical [2+2] cycloaddition), or transition metal catalysts. aklectures.comrsc.org

For the synthesis of a precursor to 1-benzylcyclobutan-1-amine, a potential [2+2] cycloaddition could involve the reaction of a benzyl-substituted ketene (B1206846) or a keteneiminium salt with ethylene. rsc.org This would generate a cyclobutanone derivative that could then be converted to the target amine using methods such as reductive amination. openstax.orgyoutube.com

Table 4: Examples of [2+2] Cycloaddition Strategies for Cyclobutane Synthesis

| Reaction Type | Reactants | Conditions | Product Type |

| Thermal Cycloaddition | Benzylketene + Ethylene | Heat | 2-Benzylcyclobutanone |

| Photochemical Cycloaddition | Styrene derivative + Alkene | UV light | Phenyl-substituted cyclobutane |

| Cationic Cycloaddition | Keteneiminium salt + Ethylene | Lewis acid or protic acid | Cyclobutanone (after hydrolysis) rsc.org |

Employment of Grignard Reactions in Functionalized Cyclobutane Synthesis

Grignard reagents can be instrumental in the synthesis of functionalized cyclobutanes that serve as precursors to the target amine. google.com For instance, the addition of a benzyl Grignard reagent to cyclobutanone would yield 1-benzylcyclobutanol. nih.gov This tertiary alcohol could then be converted to the amine through a variety of methods, such as a Ritter reaction followed by hydrolysis, or conversion to a leaving group followed by nucleophilic substitution with an amine equivalent (e.g., azide (B81097) followed by reduction). openstax.org

Another approach involves the reaction of a Grignard reagent with a cyclobutane nitrile. For example, if 1-cyanocyclobutanecarboxylic acid is available, it could be converted to 1-benzylcyclobutanecarbonitrile. The nitrile group can then be reduced to the primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). openstax.org

Table 5: Grignard-based Approaches to Functionalized Cyclobutanes

| Cyclobutane Substrate | Grignard Reagent | Intermediate Product | Subsequent Transformation to Amine |

| Cyclobutanone | Benzylmagnesium bromide | 1-Benzylcyclobutanol | Ritter reaction or SN1/SN2 displacement |

| Cyclobutanecarbonitrile | Benzylmagnesium bromide | 1-Benzylcyclobutyl phenyl ketone (after hydrolysis) | Reductive amination |

| Ethyl cyclobutanecarboxylate | 2 equiv. Benzylmagnesium bromide | 1-(Dibenzyl(hydroxy)methyl)cyclobutane | Not a direct route to the target amine |

Strain-Release Amination Strategies for Cyclobutyl Systems

Strain-release amination is a powerful strategy that harnesses the potential energy stored in highly strained ring systems to drive the formation of new carbon-nitrogen bonds. nih.govanu.edu.au For the synthesis of cyclobutyl amines, this approach often employs bicyclo[1.1.0]butanes (BCBs) as precursors. researchgate.net The central σ-bond in BCBs is exceptionally weak and reactive, allowing it to be cleaved by nucleophiles, including amines, under relatively mild conditions. researchgate.net

The reaction of an amine with a BCB substituted with an electron-withdrawing group, such as a phenylsulfonyl group, proceeds via a Michael-type addition, leading to the ring-opening of the bicyclobutane and the formation of a functionalized cyclobutane. researchgate.net Researchers have developed methods for the "cyclobutylation" of amines using substituted phenylsulfonylbicyclobutanes. blogspot.combaranlab.org Early methods required high temperatures, but the addition of lithium chloride (LiCl) in a solvent like dimethyl sulfoxide (B87167) (DMSO) was found to facilitate the reaction at room temperature, greatly expanding the method's applicability. blogspot.combaranlab.org This protocol is chemoselective for amines, even in the presence of other nucleophilic groups like hydroxyls. nih.gov

This strategy is not limited to simple amines and has been applied to a diverse range of substrates, including complex drug molecules, demonstrating its utility in late-stage functionalization. nih.gov The resulting arylsulfonyl group on the cyclobutane product can also serve as a synthetic handle for further modifications. nih.gov

| Parameter | Description | Source |

|---|---|---|

| Strained Precursor | Bicyclo[1.1.0]butanes (BCBs), often substituted with an electron-withdrawing group (e.g., phenylsulfonyl). | researchgate.netblogspot.com |

| Nucleophile | A wide range of primary and secondary amines, including pharmaceutical compounds. | nih.gov |

| Key Reagents/Conditions | LiCl as an additive to promote the reaction, often in DMSO solvent. Allows for milder conditions (e.g., room temperature). | blogspot.combaranlab.org |

| Mechanism | Nucleophilic attack of the amine on the strained central C-C bond of the BCB, leading to ring-opening. | researchgate.net |

| Advantages | Provides direct access to substituted cyclobutanes, high functional group tolerance, and can be used for late-stage diversification. | nih.govanu.edu.au |

Reductive Amination Protocols for Amine Incorporation

Reductive amination, or reductive alkylation, is one of the most widely used and versatile methods for the synthesis of amines. organic-chemistry.orgyoutube.com The process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. organic-chemistry.org For the synthesis of 1-benzylcyclobutan-1-amine, this protocol involves the reaction of cyclobutanone with benzylamine.

The reaction is generally performed as a one-pot procedure. researchgate.net The initial condensation between the carbonyl compound and the amine is often acid-catalyzed and reversible. The subsequent reduction of the C=N double bond of the imine intermediate is irreversible and drives the reaction to completion. A variety of reducing agents can be employed, with the choice depending on the substrate's functional group tolerance. Common reagents include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and catalytic hydrogenation (e.g., H2 over Pd/C). organic-chemistry.org The InCl3/Et3SiH/MeOH system is noted for its high chemoselectivity, tolerating functionalities like esters and carboxylic acids. organic-chemistry.org

This method is highly efficient for producing secondary and tertiary amines and has been established as a powerful tool for creating chiral amines when using biocatalytic approaches with enzymes like imine reductases (IREDs). researchgate.net

| Carbonyl Substrate | Amine | Reducing Agent/System | Product Type | Source |

|---|---|---|---|---|

| Cyclobutanone | Benzylamine | NaBH(OAc)3, NaBH3CN, or H2/Catalyst | Secondary Amine (e.g., N-benzylcyclobutylamine) | organic-chemistry.orgyoutube.com |

| Aldehydes/Ketones | Primary/Secondary Amines | α-picoline-borane | Secondary/Tertiary Amines | organic-chemistry.org |

| Aldehydes/Ketones | Aliphatic/Aromatic Amines | InCl3/Et3SiH/MeOH | Secondary/Tertiary Amines | organic-chemistry.org |

| Ketones | Various Amines | Imine Reductase (IRED) Enzymes | Chiral Secondary/Tertiary Amines | researchgate.net |

Transition Metal-Catalyzed C-H Functionalization of Cyclobutane Amines

Transition metal-catalyzed C-H functionalization has emerged as a transformative approach in organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds. mdpi.comacs.org This strategy offers an atom-economical alternative to traditional methods that often require pre-functionalized starting materials. nih.gov In the context of cyclobutane amines, this methodology enables the direct modification of the carbocyclic ring.

Palladium and rhodium are common catalysts for these transformations. researchgate.netacs.org The reaction often relies on a directing group, which coordinates to the metal center and positions it in close proximity to a specific C-H bond, thereby controlling the regioselectivity of the functionalization. mdpi.com The amine functionality itself, or a derivative, can serve as the directing group. For instance, palladium(II) catalysis has been used for the γ-C(sp³)–H arylation of aminomethyl-cyclobutanes, where the native tertiary amine directs the C-H cleavage. chemrxiv.org The use of chiral amino acid ligands can render these reactions enantioselective. chemrxiv.org

Rhodium(II) catalysts have been shown to achieve the direct C(sp³)–H diamination of arylcyclobutanes in a single step through a complex cascade reaction. researchgate.net These advanced methods highlight the power of C-H functionalization to rapidly build molecular complexity on the cyclobutane scaffold. nih.govacs.org

| Catalyst | Directing Group | Transformation | Key Features | Source |

|---|---|---|---|---|

| Palladium(II) | Aminoquinoline | C(sp³)–H Arylation | Enables arylation of methylene (B1212753) C-H bonds on the cyclobutane ring. | acs.org |

| Palladium(II) | Native Tertiary Amine | Enantioselective C(sp³)–H Arylation | Uses a chiral N-acetyl amino acid ligand to control stereochemistry. | chemrxiv.org |

| Rhodium(II) | (Not specified) | C(sp³)–H Diamination | A cascade reaction involving nine elementary steps introduces two amine groups. | researchgate.net |

Radical Cascade Reactions in the Synthesis of Cyclobutane and Cyclobutene (B1205218) Amines

Radical cascade reactions are powerful synthetic tools that allow for the construction of complex molecular architectures in a single, efficient operation. nih.gov These reactions involve a sequence of intramolecular and/or intermolecular radical processes that proceed under mild conditions. nih.gov In recent years, this strategy has been applied to the synthesis of highly functionalized cyclobutane and cyclobutene derivatives. rsc.org

One notable approach involves a copper-catalyzed radical cascade reaction of simple cyclobutanes to produce highly functionalized cyclobutene derivatives. nih.govrsc.org Using an oxidant like N-fluorobenzenesulfonimide (NFSI), this method can achieve the cleavage of four or five C-H bonds on the cyclobutane ring and the simultaneous formation of multiple new bonds, such as two C-N bonds to yield diaminated cyclobutenes. nih.govrsc.org This represents a direct route to functionalized cyclobutenes from simple cyclobutane precursors, which is not readily achievable through other methods. nih.gov

Photoredox catalysis has also enabled radical-based strategies. A photoredox-mediated strain-release/ blogspot.comblogspot.com-rearrangement cascade has been developed to synthesize polysubstituted cyclobutanes. nih.govrsc.orgrsc.org This process uses α-silylamines as radical precursors and strained bicyclo[1.1.0]butanes or cyclobutenes as radical acceptors to generate structurally diverse cyclobutanes containing amino acid scaffolds. nih.govrsc.org

| Strategy | Catalyst/Initiator | Starting Material | Product | Source |

|---|---|---|---|---|

| C-H Functionalization Cascade | Copper catalyst with NFSI as oxidant | Simple Cyclobutanes | Diaminated or Disulfonylated Cyclobutenes | nih.govrsc.org |

| Strain-Release/ blogspot.comblogspot.com-Rearrangement Cascade | Photoredox catalyst (e.g., Iridium complex) | Bicyclo[1.1.0]butanes and α-silylamines | Polysubstituted Cyclobutanes with amino acid scaffolds | nih.govrsc.orgrsc.org |

Nucleophilic Substitution Reactions in Amine Synthesis

Nucleophilic substitution is a fundamental and classical method for forming C-N bonds. This approach typically involves the reaction of an amine, acting as a nucleophile, with an alkyl halide or sulfonate, where the halide or sulfonate serves as a leaving group. google.comyoutube.com To synthesize a cyclobutylamine (B51885) derivative, a cyclobutyl electrophile such as cyclobutyl bromide or cyclobutyl tosylate would be reacted with the desired amine.

The reaction generally proceeds via an SN2 mechanism. However, a significant drawback of using ammonia (B1221849) or primary amines as nucleophiles is the potential for over-alkylation. youtube.com The primary amine product is often more nucleophilic than the starting ammonia, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts as byproducts. youtube.com While using a large excess of the amine nucleophile can favor the formation of the primary amine, it can make product isolation difficult.

Despite this limitation, intramolecular nucleophilic substitution is a reliable method for constructing cyclic amines. For instance, azetidine (B1206935) rings have been constructed via intramolecular cyclization where an amine attacks a carbon bearing a p-toluenesulfonate (OTs) leaving group within the same molecule. google.com

| Electrophile (Substrate) | Nucleophile | Potential Product | Key Challenge | Source |

|---|---|---|---|---|

| Cyclobutyl Bromide | Ammonia (NH3) | Cyclobutylamine | Over-alkylation leading to secondary/tertiary amines and quaternary salts. | youtube.com |

| Cyclobutyl Tosylate | Benzylamine | N-Benzylcyclobutylamine | Potential for dialkylation to form a tertiary amine. | youtube.com |

| γ-Haloamine | (Intramolecular) | Azetidine/Pyrrolidine | Generally more efficient for ring formation. | google.com |

Gabriel Synthesis and Related Amide Alkylation Routes

The Gabriel synthesis is a classic and robust method for the preparation of primary amines that effectively circumvents the problem of over-alkylation encountered in direct alkylation with ammonia. wikipedia.orgmasterorganicchemistry.com The method utilizes potassium phthalimide (B116566) as an ammonia surrogate. organic-chemistry.org The phthalimide nitrogen is deprotonated to form a nucleophilic anion, which then displaces a halide or other leaving group from a suitable substrate, such as cyclobutyl bromide, in an SN2 reaction. libretexts.org

The resulting N-alkylphthalimide is a stable intermediate where the nitrogen is no longer nucleophilic due to the presence of the two adjacent carbonyl groups. masterorganicchemistry.com The final step involves the liberation of the desired primary amine from the phthalimide group. This is typically achieved by reaction with hydrazine (B178648) (the Ing-Manske procedure), which cleaves the N-alkylphthalimide to release the free primary amine and a stable phthalhydrazide (B32825) precipitate. wikipedia.orgthermofisher.com Alternatively, acidic or basic hydrolysis can be used, although these conditions are harsher. thermofisher.com

Related strategies involve the N-alkylation of other imides or sulfonamides, followed by deprotection. wikipedia.org Another approach is the deoxygenative alkylation of secondary amides, which can be activated with triflic anhydride (B1165640) and then subjected to a photochemical radical alkylation to yield α-branched secondary amines. nih.gov

| Step | Reagents | Intermediate/Product | Purpose | Source |

|---|---|---|---|---|

| 1. Alkylation | Potassium phthalimide + Cyclobutyl bromide | N-Cyclobutylphthalimide | Formation of the C-N bond without risk of over-alkylation. | wikipedia.orglibretexts.org |

| 2. Cleavage (Hydrazinolysis) | Hydrazine (N2H4) | Cyclobutylamine + Phthalhydrazide | Liberation of the primary amine under mild conditions. | masterorganicchemistry.comthermofisher.com |

| 2a. Cleavage (Hydrolysis) | Strong Acid (e.g., H2SO4) or Base (e.g., NaOH) | Cyclobutylamine + Phthalic acid salt | Alternative, but harsher, method to release the amine. | wikipedia.orgthermofisher.com |

Chemical Reactivity and Derivatization of 1 Benzylcyclobutan 1 Amine Hydrochloride

Functional Group Transformations at the Amine Moiety

The primary amine group in 1-benzylcyclobutan-1-amine is a nucleophilic center that readily participates in reactions common to alkylamines. These transformations are fundamental for creating a diverse range of derivatives with modified properties and for incorporating the 1-benzylcyclobutyl motif into larger, more complex molecular architectures.

N-alkylation and N-acylation are foundational methods for elaborating the structure of 1-benzylcyclobutan-1-amine.

N-Alkylation introduces alkyl substituents onto the nitrogen atom, converting the primary amine into a secondary or tertiary amine. A prominent and atom-economical method for this transformation is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. nih.gov In this process, a catalyst, typically based on a transition metal like ruthenium or iridium, temporarily dehydrogenates an alcohol to form an aldehyde in situ. nih.gov The aldehyde then condenses with the primary amine to form an imine, which is subsequently reduced by the captured hydrogen to yield the N-alkylated amine, with water as the only byproduct. nih.govnih.gov This method avoids the use of stoichiometric alkylating agents like alkyl halides, which can lead to overalkylation and the formation of quaternary ammonium (B1175870) salts.

N-Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride, acid anhydride (B1165640), or a carboxylic acid activated with a coupling reagent, to form an amide bond. nih.govresearchgate.net The reaction with acyl chlorides is typically rapid and is often performed in the presence of a non-nucleophilic base, like triethylamine, to neutralize the hydrochloric acid generated. hud.ac.uk Alternatively, direct coupling with carboxylic acids can be achieved using various condensation agents. These reactions are crucial for peptide synthesis and for introducing a wide array of functional groups. researchgate.net

Table 1: Representative Conditions for N-Alkylation and N-Acylation of Primary Amines

| Transformation | Reagents & Conditions | Product Type | Typical Yields |

| N-Alkylation | R-CH₂OH, Ru or Ir catalyst, base (e.g., KOtBu), heat | Secondary Amine | Good to Excellent |

| N-Acylation | R-COCl, base (e.g., Et₃N), aprotic solvent (e.g., Cyrene™) | Secondary Amide | Good to Excellent |

| N-Acylation | R-COOH, coupling agent (e.g., HATU, EDCl), base, solvent (e.g., DMF) | Secondary Amide | Good to Excellent |

This table presents generalized conditions based on established methods for primary amines and is representative of potential pathways for 1-benzylcyclobutan-1-amine.

Beyond simple N-acylation, the amine moiety is a gateway to a variety of important nitrogen-containing functional groups, most notably amides and sulfonamides.

Amides , as formed by N-acylation, are a cornerstone of medicinal chemistry and materials science due to their structural stability and hydrogen bonding capabilities. researchgate.net The synthesis is highly versatile, allowing for the introduction of countless R-groups from corresponding carboxylic acids or their derivatives. core.ac.ukresearchgate.net

Sulfonamides are recognized as crucial bioisosteres of amides, often exhibiting improved metabolic stability and different physicochemical properties. princeton.edu They are typically synthesized by reacting the amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. organic-chemistry.org Modern methods also allow for their synthesis from unactivated starting materials, such as the one-pot conversion of aromatic carboxylic acids to sulfonyl chlorides followed by amination. princeton.edu The resulting sulfonamides are prevalent in a wide range of therapeutic agents. nih.govucl.ac.uk

Other nitrogen-containing derivatives can be accessed as well. For instance, reaction with isocyanates or isothiocyanates would yield the corresponding ureas and thioureas, respectively. Reductive amination, reacting the amine with a ketone or aldehyde under reducing conditions (e.g., using NaBH₃CN), can also be employed as an alternative N-alkylation strategy. youtube.com

The transformations of the amine group are frequently not the final step but are instead strategic modifications to enable further synthetic elaborations.

Protecting Group Chemistry: The amine can be acylated to form a carbamate (B1207046) (e.g., Boc or Cbz group), which serves as a protecting group. This masks the nucleophilicity and basicity of the amine, allowing chemical transformations to be performed on other parts of the molecule without interference from the nitrogen atom. The protecting group can be selectively removed later in the synthetic sequence.

Directing Group Ability: An amide or sulfonamide derivative can act as a directing group in reactions involving the benzyl (B1604629) portion of the molecule, such as orthopedic-lithiation and subsequent reaction with electrophiles.

Conversion to Other Functional Groups: The primary amine can be converted into other functional groups. For example, diazotization with nitrous acid (generated from NaNO₂ and a strong acid) yields a diazonium salt. While aliphatic diazonium salts are generally unstable, their in situ formation is key to initiating rearrangements within the cyclobutane (B1203170) ring, as discussed in the following section. wikipedia.org

Reactivity of the Cyclobutane Ring System

The cyclobutane ring of 1-benzylcyclobutan-1-amine is inherently strained due to its deviation from the ideal sp³ bond angle of 109.5° to approximately 90°. youtube.com This ring strain is a driving force for reactions that lead to more stable, less strained systems, such as five- or three-membered rings.

The position of the amine group on a quaternary carbon of the cyclobutane ring makes this structure a prime candidate for carbocation-mediated rearrangement reactions, leading to either ring expansion or contraction.

A classic transformation that illustrates this reactivity is the Tiffeneau–Demjanov rearrangement . This reaction typically involves the diazotization of a primary aminomethylcycloalkane or a 1-amino-1-alkylcycloalkane. wikipedia.org In the case of 1-benzylcyclobutan-1-amine, treatment with nitrous acid would generate a highly unstable diazonium ion. Loss of nitrogen gas (N₂) would produce a tertiary cyclobutyl carbocation. This carbocation is poised to undergo rearrangement to relieve ring strain. researchgate.net

Two primary pathways are possible:

Ring Expansion: Migration of one of the adjacent endocyclic C-C bonds to the carbocation center results in the expansion of the four-membered ring to a five-membered ring. This process would yield a substituted cyclopentyl cation, which upon quenching with water would form a cyclopentanol (B49286) derivative. youtube.com The relief of ring strain generally favors this pathway.

Ring Contraction: Migration of the benzyl group could occur, but a more significant rearrangement involves the cleavage of a C-C bond within the ring, leading to a cyclopropylmethyl cation. wikipedia.org This cation can then be trapped by a nucleophile.

The ratio of ring-expanded to ring-contracted products can be influenced by various factors, including the specific substrate, reaction conditions, and the stability of the intermediate carbocations.

Table 2: Potential Rearrangement Pathways of 1-Benzylcyclobutan-1-amine via Diazotization

| Pathway | Key Intermediate | Primary Product Type | Driving Force |

| Ring Expansion | Tertiary Cyclobutyl Carbocation → Cyclopentyl Carbocation | Substituted Cyclopentanol | Relief of Ring Strain |

| Ring Contraction | Tertiary Cyclobutyl Carbocation → Cyclopropylmethyl Carbocation | Substituted Cyclopropylmethanol | Formation of a different strained ring system |

This table outlines the theoretical outcomes based on the known mechanisms of the Demyanov and related rearrangements.

Direct and selective functionalization of the cyclobutane core without ring rearrangement presents a significant synthetic challenge, particularly at the C-H bonds, due to their general inertness. Most strategies for functionalizing cyclobutane rings involve precursors with existing functional groups that can activate adjacent positions or be transformed.

Starting from 1-benzylcyclobutan-1-amine, synthetic strategies would likely involve initial modification of the amine. For example, conversion of the amine to a different functional group that could facilitate further reactions might be a viable approach. However, direct C-H functionalization on the cyclobutane ring itself is difficult.

Radical-mediated pathways offer a potential avenue. For instance, reactions analogous to the Hofmann-Löffler-Freytag reaction, involving an N-haloamine derivative, could potentially lead to intramolecular hydrogen atom abstraction from a C-H bond on the cyclobutane ring, although the geometric constraints of the four-membered ring would be a critical factor. More advanced methods, such as silver-catalyzed ring-opening of cyclobutanols for C-H functionalization of other molecules, highlight the utility of the strained ring in radical reactions, suggesting that under the right conditions, the cyclobutane core could be opened to introduce functionality. rsc.org However, selective substitution on the intact core remains a complex synthetic goal.

Transformations Involving the Benzyl Substituent

The benzyl group, consisting of a benzene (B151609) ring attached to a methylene (B1212753) group, offers two primary sites for chemical modification: the aromatic ring itself and the benzylic carbon. However, in the case of 1-benzylcyclobutan-1-amine hydrochloride, the benzylic carbon is a quaternary center, which significantly limits the typical reactions observed at this position.

Aromatic Functionalization Reactions

The benzene ring of the benzyl group is susceptible to electrophilic aromatic substitution reactions. In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the replacement of a hydrogen atom. The position of this substitution (ortho, meta, or para) is directed by the activating or deactivating nature of the substituent already present on the ring.

For this compound, the substituent attached to the benzene ring is a -CH2-C(NH3+Cl-)R2 group. The positively charged aminium group is strongly electron-withdrawing, and this effect is transmitted through the methylene spacer to the aromatic ring. Consequently, the cyclobutylaminomethyl group acts as a deactivating group, making the benzene ring less reactive towards electrophiles than benzene itself. Furthermore, this deactivating nature directs incoming electrophiles primarily to the meta position.

Common electrophilic aromatic substitution reactions that could be anticipated for this compound, along with the expected major products, are outlined below. It is important to note that harsher reaction conditions may be required compared to those used for activated benzene rings.

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(3-Nitrobenzyl)cyclobutan-1-amine hydrochloride |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 1-(3-Bromobenzyl)cyclobutan-1-amine hydrochloride or 1-(3-Chlorobenzyl)cyclobutan-1-amine hydrochloride |

| Sulfonation | Fuming H₂SO₄ | 3-((1-Aminocyclobutyl)methyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(3-Acylbenzyl)cyclobutan-1-amine hydrochloride |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | 1-(3-Alkylbenzyl)cyclobutan-1-amine hydrochloride |

Side-Chain Modifications of the Benzyl Group

The reactivity of the benzylic carbon—the carbon atom directly attached to the benzene ring—is a key aspect of benzyl group chemistry. This position is stabilized by the adjacent aromatic ring, making it susceptible to reactions like oxidation and free-radical halogenation. masterorganicchemistry.com

However, a critical structural feature of this compound is that its benzylic carbon is a quaternary carbon atom . This means it is bonded to four other carbon atoms (one from the benzene ring, one from the methylene group of the benzyl moiety, and two from the cyclobutane ring) and bears no hydrogen atoms.

The absence of benzylic hydrogens has profound implications for its reactivity:

Oxidation: Standard benzylic oxidation reactions, which typically proceed via the cleavage of a C-H bond at the benzylic position to form a carboxylic acid, are not possible for this compound. masterorganicchemistry.com For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid would not be expected to oxidize the benzylic carbon.

Benzylic Halogenation: Free-radical halogenation at the benzylic position, often carried out using reagents like N-bromosuccinimide (NBS), also requires the presence of a benzylic hydrogen to be abstracted by a radical initiator. masterorganicchemistry.com Therefore, this reaction is not feasible for this compound.

Any modification of the side chain would necessitate reactions that can proceed without the involvement of benzylic hydrogens, such as those involving cleavage of the C-C bond between the benzyl group and the cyclobutane ring, which would require significantly more forcing conditions and would destroy the core structure of the molecule.

Stereochemical Considerations and Stereoselective Synthesis

Intrinsic Stereochemistry of Cyclobutane (B1203170) Derivatives

The unique structural features of the cyclobutane ring profoundly influence its reactivity and the spatial arrangement of its substituents. Understanding these intrinsic stereochemical properties is fundamental to designing effective stereoselective syntheses.

The construction of the cyclobutane core with control over the relative stereochemistry of its substituents is a primary challenge. Various synthetic strategies have been developed to address this, often relying on principles of diastereoselection. For instance, in the synthesis of multi-substituted cyclobutanes, the ring-opening reactions of bicyclo[1.1.0]butanes (BCBs) have emerged as a reliable platform. However, these reactions can face challenges with poor diastereoselectivity. nih.gov Catalyst-controlled regiodivergent hydrophosphination of acyl BCBs has been shown to produce 1,1,3-functionalized cyclobutanes as single diastereoisomers. nih.gov

Furthermore, Michael addition reactions onto cyclobutenes have been utilized for the diastereoselective synthesis of N-heterocycle-substituted cyclobutanes. nih.govresearchgate.netepfl.ch These methods can yield various heterocyclic aminocyclobutane esters and amides with high diastereoselectivity. nih.govresearchgate.netepfl.ch The introduction of the amine group, a key feature of 1-benzylcyclobutan-1-amine, can also be accomplished with a high degree of stereocontrol through methods such as the stereoselective synthesis of cyclobutane β-amino acids. researchgate.net

The diastereoselectivity of these reactions is often governed by the steric and electronic properties of the starting materials and reagents, as well as the reaction conditions. The choice of catalyst, solvent, and temperature can significantly influence the facial selectivity of bond formation, leading to the preferential formation of one diastereomer over another.

The synthesis of polysubstituted cyclobutanes, such as analogues of 1-benzylcyclobutan-1-amine hydrochloride with additional substitution on the ring, presents considerable stereochemical hurdles. The congested nature of the cyclobutane ring makes it difficult to control the spatial orientation of multiple substituents. nih.gov Crafting densely substituted cyclobutanes with high stereoselectivity remains a significant challenge in synthetic chemistry. rsc.orgnih.gov

One of the primary difficulties arises from the potential for the formation of multiple diastereomers and enantiomers. As the number of stereocenters increases, the number of possible stereoisomers grows exponentially, complicating purification and characterization. Achieving high levels of stereocontrol requires synthetic methods that are not only highly selective but also broadly applicable to a range of substrates. Photoredox-catalyzed radical strain-release/ acs.orgacs.org-rearrangement cascade strategies have been developed for the synthesis of polysubstituted cyclobutanes, offering a modular approach to these complex structures. rsc.orgnih.gov

Unlike the planar representation often depicted in two-dimensional drawings, the cyclobutane ring is not flat. To alleviate torsional strain from eclipsing hydrogen atoms, the ring adopts a puckered or "butterfly" conformation. libretexts.orgdalalinstitute.com This puckering is a dynamic process, and the ring can rapidly interconvert between equivalent puckered conformations at room temperature. dalalinstitute.comcalstate.edu This phenomenon is known as ring flipping.

The puckered conformation leads to two distinct substituent positions: axial and equatorial. acs.org For monosubstituted cyclobutanes, the substituent generally prefers the equatorial position to minimize steric interactions. acs.org In polysubstituted cyclobutanes, the conformational preference is determined by the interplay of steric and electronic effects of all substituents. The energy barrier for ring inversion in monosubstituted cyclobutanes is relatively low, typically between 1.8 and 2.0 kcal·mol⁻¹. acs.org

An extensive conformational study of 2-substituted cyclobutane-α-amino acid derivatives has shown that a substituent at the C2 position, when fixed in an equatorial position, can modulate the conformational preference of the ring-puckering. acs.org This dynamic behavior has significant implications for the reactivity and biological activity of cyclobutane-containing molecules, as the spatial relationship between substituents is constantly changing.

| Feature | Description |

| Ring Conformation | Puckered or "butterfly" shape to relieve torsional strain. libretexts.orgdalalinstitute.com |

| Substituent Positions | Axial and equatorial, with the equatorial position generally favored for single substituents. acs.org |

| Ring Dynamics | Rapid interconversion between equivalent puckered conformations (ring flipping). dalalinstitute.comcalstate.edu |

| Energy Barrier | Low energy barrier for ring inversion in monosubstituted cyclobutanes (1.8-2.0 kcal·mol⁻¹). acs.org |

Advanced Strategies for Stereoselective Access to this compound and its Analogues

Overcoming the stereochemical challenges in the synthesis of this compound and its analogues requires the use of sophisticated synthetic strategies that allow for precise control over the formation of stereocenters.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled. wikipedia.org This strategy has been widely employed in asymmetric synthesis to produce enantiomerically pure compounds.

In the context of synthesizing chiral cyclobutane amines, a chiral auxiliary can be attached to a suitable precursor, and subsequent reactions, such as alkylation or amination, can be directed by the steric and electronic properties of the auxiliary. For example, pseudoephenamine has been shown to be a versatile chiral auxiliary for asymmetric alkylation reactions, providing high diastereoselectivities, particularly in the formation of quaternary carbon centers. nih.gov This approach could be adapted for the enantioselective synthesis of precursors to 1-benzylcyclobutan-1-amine. The use of chiral auxiliaries offers a powerful method for controlling stereochemistry, often with high levels of predictability and reliability. wikipedia.org

| Chiral Auxiliary | Application | Key Features |

| Pseudoephenamine | Asymmetric alkylation reactions. nih.gov | High diastereoselectivity, especially for quaternary centers; crystalline derivatives. nih.gov |

| Oxazolidinones | Asymmetric alkylation and aldol (B89426) reactions. wikiwand.com | Widely used with predictable stereochemical outcomes. wikiwand.com |

| Camphorsultam | Diels-Alder, aldol, and alkylation reactions. | Provides high levels of asymmetric induction. |

Enantioselective catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering the advantage of generating large quantities of enantiomerically enriched products from small amounts of a chiral catalyst. Transition metal-mediated reactions, in particular, have shown great promise in the stereoselective functionalization of C-H bonds.

Palladium-catalyzed enantioselective C(sp³)–H arylation has been successfully applied to cyclobutane systems. acs.orgacs.org By employing a chiral transient directing group, the enantioselective β-C(sp³)–H arylation of aliphatic ketones has been achieved. nih.govnih.govresearchgate.net This method allows for the synthesis of chiral trisubstituted cyclobutanes from simpler monosubstituted precursors. nih.govnih.govresearchgate.net The use of an electron-deficient pyridone ligand is crucial for achieving high enantioselectivity in these transformations. nih.govnih.govresearchgate.net

Furthermore, palladium-catalyzed enantioselective C(sp³)–H arylation of aminomethyl-cyclobutanes with aryl boronic acids has been reported, utilizing the native tertiary alkylamine to direct the C-H activation. acs.orgacs.org This approach, guided by a simple N-acetyl amino acid ligand, forges carbon-aryl bonds on the cyclobutane framework with excellent enantiomeric ratios and as single diastereomers. acs.org Such a strategy is highly relevant for the asymmetric synthesis of 1-benzylcyclobutan-1-amine and its analogues, where the amine functionality can serve as the directing group for the introduction of the benzyl (B1604629) group or other aryl substituents in an enantioselective manner.

| Catalytic System | Substrate | Key Features |

| Pd(II) with Chiral Transient Directing Group | Cyclobutyl Ketones | Enantioselective β-C(sp³)–H arylation; synthesis of chiral trisubstituted cyclobutanes. nih.govnih.govresearchgate.net |

| Pd(II) with N-acetyl amino acid ligand | Aminomethyl-cyclobutanes | Enantioselective γ-C(sp³)–H arylation; high enantiomeric ratios and diastereoselectivity. acs.orgacs.org |

Chiral Pool Derived Methodologies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids or terpenes, as starting materials to build more complex chiral molecules. uh.edubaranlab.org This approach incorporates a pre-existing stereocenter from the starting material into the final product, avoiding the need for a resolution step or an asymmetric catalyst.

For the synthesis of a molecule like 1-benzylcyclobutan-1-amine, a plausible chiral pool starting material could be an amino acid derivative. For instance, L-phenylalanine, which possesses the necessary benzyl group and a chiral center at the alpha-carbon, could theoretically serve as a precursor. A synthetic route would involve manipulating the amino acid structure to form the cyclobutane ring while retaining the stereochemical integrity of the original chiral center. Although specific examples detailing the synthesis of 1-benzylcyclobutan-1-amine from a chiral pool are not prevalent in the literature, the general principles are well-established for creating other chiral amines and cyclic systems. baranlab.org The key challenge in such a synthesis is the construction of the strained four-membered ring without inducing racemization of the chiral center.

Table 1: Common Chiral Pool Starting Materials and Their Potential Applications

| Chiral Starting Material | Relevant Structural Features | Potential Application in Synthesis |

|---|---|---|

| L-Phenylalanine | Benzyl group, α-amino acid | Precursor for benzyl-substituted chiral amines |

| Terpenes (e.g., Carvone) | Chiral cyclic scaffolds | Template for constructing cyclic systems |

Diastereoselective Synthesis Techniques for Ring Systems and Amine Centers

Diastereoselective synthesis is a powerful strategy for creating specific stereoisomers. These methods are particularly relevant when a molecule contains multiple stereocenters, as they control the relative orientation of these centers. While 1-benzylcyclobutan-1-amine itself has only one stereocenter, diastereoselective methods are crucial for synthesizing substituted cyclobutane rings that can serve as precursors. nih.gov

Several modern synthetic methods allow for the diastereoselective construction of aminocyclobutanes. researchgate.netnih.gov These techniques often involve the addition of nucleophiles to cyclobutene (B1205218) derivatives or the cycloaddition of alkenes. capes.gov.brrsc.orgnih.gov For example, a Michael addition of an amine to a substituted cyclobutene can proceed with high diastereoselectivity, controlled by the existing substituents on the ring. researchgate.netnih.govepfl.ch Similarly, [2+2] cycloaddition reactions can form the cyclobutane ring with a predictable stereochemical outcome. capes.gov.brnih.gov

Another approach involves the diastereoselective reduction of a cyclobutanone (B123998) or the addition of an organometallic reagent. If a chiral auxiliary is attached to the molecule, it can direct the incoming group to a specific face of the ring, resulting in one diastereomer being formed preferentially. acs.org After the desired stereochemistry is set, the chiral auxiliary can be removed to yield the enantiomerically enriched product. Research into the synthesis of substituted cyclobutanes has shown that high diastereomeric ratios (dr) can be achieved using these methods. rsc.orgresearchgate.net

Table 2: Examples of Diastereoselective Methods for Cyclobutane Synthesis

| Reaction Type | Substrate Example | Reagents/Catalyst | Diastereomeric Ratio (dr) Achieved |

|---|---|---|---|

| Michael Addition | N-acyl-oxazolidinone-substituted cyclobutene | DBU, Chinchona-based squaramide | >95:5 |

| [2+2] Cycloaddition | Styrenes and enamides | Iron Catalyst | High diastereoselectivity reported |

Resolution Strategies for Enantiomeric Enrichment

When a chiral compound is synthesized as a racemic mixture (a 50:50 mixture of both enantiomers), a resolution process is required to separate them. wikipedia.org This is a common and practical approach for obtaining enantiomerically pure amines. researchgate.netlibretexts.org

Classical Resolution via Diastereomeric Salts: The most established method for resolving amines is classical resolution, which involves reacting the racemic amine with an enantiomerically pure chiral acid. libretexts.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization. wikipedia.org One diastereomeric salt will preferentially crystallize from the solution, allowing it to be isolated. Subsequent treatment of the purified salt with a base regenerates the enantiomerically pure free amine. libretexts.orgresearchgate.net The success of this method depends heavily on the choice of the resolving agent and the crystallization solvent. tcichemicals.com

Enzymatic Kinetic Resolution: Kinetic resolution uses enzymes, typically lipases, to selectively react with one enantiomer of the racemic mixture. ethz.ch For a racemic amine, a lipase (B570770) can catalyze the acylation of one enantiomer at a much faster rate than the other. acs.orgnih.gov This leaves one enantiomer unreacted while the other is converted to an amide. The unreacted amine and the newly formed amide can then be easily separated. This method is known for its high selectivity and operation under mild conditions. researchgate.net Various enzymes and reaction conditions can be screened to find the optimal system for a specific amine. nih.govrsc.org

Table 3: Comparison of Resolution Strategies for Chiral Amines

| Strategy | Principle | Common Reagents | Advantages |

|---|---|---|---|

| Classical Resolution | Formation and separation of diastereomeric salts by crystallization. wikipedia.org | (+)-Tartaric acid, (-)-Mandelic acid, O,O'-Dibenzoyltartaric acid. libretexts.orgresearchgate.net | Scalable, well-established, cost-effective. |

Computational and Theoretical Studies

Elucidation of Molecular Conformation and Dynamics

The three-dimensional structure and conformational flexibility of 1-Benzylcyclobutan-1-amine hydrochloride are crucial determinants of its physical and chemical properties. The cyclobutane (B1203170) ring is not planar but exists in a puckered conformation to relieve ring strain. nih.gov This puckering is a dynamic process, and the presence of a bulky benzyl (B1604629) group and an amine hydrochloride moiety at the C1 position introduces specific conformational preferences.

Molecular mechanics and quantum chemical calculations can be employed to determine the most stable conformations of the molecule. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecular geometry. For instance, the orientation of the benzyl group relative to the cyclobutane ring and the interactions between the ammonium (B1175870) group and the chloride ion are critical features that can be modeled.

Table 1: Predicted Conformational Data for a Substituted Cyclobutane (Illustrative Example)

| Parameter | Conformation A (Equatorial-like) | Conformation B (Axial-like) | Energy Difference (kcal/mol) |

|---|---|---|---|

| Puckering Angle (°) | 25.8 | 28.2 | 1.5 |

| Benzyl-Cyclobutane Dihedral (°) | 65.4 | 175.1 | |

| N-C1-C2-C3 Dihedral (°) | -120.3 | 118.9 |

Note: This table is illustrative and based on general principles of substituted cyclobutanes. Actual values for this compound would require specific calculations.

Mechanistic Investigations of Synthetic Pathways and Reactivity

Computational chemistry plays a significant role in understanding the mechanisms of chemical reactions. For the synthesis of this compound, theoretical studies can elucidate the reaction pathways, identify transition states, and calculate activation energies. This information is vital for optimizing reaction conditions and improving yields. acs.orgacs.org

The reactivity of the cyclobutane ring is of particular interest due to its inherent ring strain. researchgate.net Computational methods, such as Density Functional Theory (DFT), can be used to model reactions involving the opening of the cyclobutane ring. arxiv.orgresearchgate.netelsevierpure.comresearchgate.net These studies can predict whether a reaction will proceed via a concerted or a stepwise mechanism and can identify the factors that influence the regioselectivity and stereoselectivity of such reactions. acs.org For example, the presence of the benzyl and amine groups can significantly influence the stability of intermediates and transition states in ring-opening reactions. rsc.orgrsc.org

Furthermore, computational studies can investigate the reactivity of the amine group, such as its nucleophilicity and its role in directing reactions at other parts of the molecule.

Table 2: Calculated Activation Energies for a Hypothetical Ring-Opening Reaction

| Reaction Pathway | Computational Method | Activation Energy (kcal/mol) |

|---|---|---|

| Concerted [2+2] Cycloreversion | DFT (B3LYP/6-31G) | 45.2 |

| Stepwise (Biradical Intermediate) | CASSCF(4,4)/6-31G | 38.7 |

Note: This table presents hypothetical data to illustrate the application of computational methods in studying reaction mechanisms.

Analysis of Intermolecular Interactions and Supramolecular Assembly Principles for Related Chemical Entities

In the solid state, this compound exists as a crystalline solid where the ions are arranged in a regular lattice. The forces governing this arrangement are primarily electrostatic interactions between the benzylammonium cation and the chloride anion, as well as weaker non-covalent interactions such as hydrogen bonds and van der Waals forces. researchgate.net

Computational methods can be used to model and analyze these intermolecular interactions. nih.govmdpi.com For instance, quantum chemical calculations can determine the strength and geometry of hydrogen bonds between the ammonium group (N-H) and the chloride ion (Cl⁻). researchgate.net These interactions are crucial in determining the crystal packing and, consequently, the physical properties of the solid, such as its melting point and solubility. nih.gov

The study of supramolecular assemblies of related benzylammonium salts has shown that the benzyl groups can engage in π-π stacking interactions, further stabilizing the crystal structure. rsc.org Computational modeling can quantify the energetic contribution of these interactions and predict the most likely packing arrangements. Hirshfeld surface analysis is another computational tool that can visualize and quantify intermolecular contacts in a crystal lattice.

Table 3: Calculated Intermolecular Interaction Energies in a Benzylammonium Chloride Crystal Lattice (Illustrative)

| Interaction Type | Atoms Involved | Calculated Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bond | N-H···Cl | -15.8 |

| π-π Stacking | Phenyl Ring ··· Phenyl Ring | -2.5 |

| van der Waals | Cyclobutane-Cyclobutane | -1.2 |

Note: These values are illustrative examples for a related system.

Prediction of Electronic Structure and Chemical Reactivity

The electronic structure of a molecule is fundamental to its reactivity. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to calculate various electronic properties of molecules like this compound. researchgate.netnih.govresearchgate.netnih.govresearchgate.netresearchgate.netrsc.org

One of the key applications of DFT is the calculation of molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com

DFT calculations can also provide information about the distribution of electron density in the molecule, which can be visualized through molecular electrostatic potential (MEP) maps. These maps show regions of positive and negative electrostatic potential on the molecular surface, indicating sites that are prone to electrophilic or nucleophilic attack. Other reactivity descriptors, such as atomic charges, Fukui functions, and global hardness and softness, can also be derived from DFT calculations to provide a more quantitative prediction of chemical reactivity. acs.org

Table 4: Calculated Electronic Properties of a Benzylamine Derivative (Illustrative)

| Property | Computational Method | Calculated Value |

|---|---|---|

| HOMO Energy | DFT (B3LYP/6-311+G(d,p)) | -6.2 eV |

| LUMO Energy | DFT (B3LYP/6-311+G(d,p)) | -0.5 eV |

| HOMO-LUMO Gap | DFT (B3LYP/6-311+G(d,p)) | 5.7 eV |

| Dipole Moment | DFT (B3LYP/6-311+G(d,p)) | 2.1 D |

Note: This table provides illustrative data for a related compound and the values for this compound would need to be specifically calculated.

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Key Building Block for Complex Organic Molecules

In organic synthesis, the value of a building block is determined by its ability to be incorporated into larger, more complex molecular structures. 1-Benzylcyclobutan-1-amine hydrochloride provides a rigid scaffold containing two distinct functional handles—the primary amine and the aromatic benzyl (B1604629) ring—that can be chemically modified. The primary amine is a versatile functional group that can undergo a wide range of transformations, such as alkylation, acylation, and reductive amination, to introduce new substituents. nih.gov

The cyclobutylamine (B51885) moiety itself is an attractive structural motif in medicinal chemistry. Research has demonstrated that cyclobutylamine derivatives can serve as valuable bifunctional intermediates for fragment-based drug discovery. ox.ac.uknih.gov For instance, the cyclobutane (B1203170) ring can be selectively hydroxylated at chemically unactivated sites using enzymatic methods, yielding cyclobutyl amino alcohols. nih.gov These products are versatile synthetic intermediates for creating more complex pharmaceutical candidates. nih.gov While not starting from 1-benzylcyclobutan-1-amine specifically, these transformations highlight the synthetic potential of the core structure. The presence of the benzyl group offers an additional site for modification, or it can be an integral part of the final target molecule's pharmacophore.

The inherent ring strain of the cyclobutane system can also be harnessed in rearrangement reactions to access different carbocyclic systems. For example, certain cyclobutylamine derivatives can undergo thermal aminyl anion-assisted vinylcyclobutane rearrangement to yield cyclohexene (B86901) derivatives, demonstrating how the four-membered ring can be used as a precursor to larger ring systems. researchgate.net

Table 1: Potential Synthetic Transformations of the 1-Benzylcyclobutan-1-amine Scaffold

| Functional Group | Reaction Type | Potential Outcome |

| Primary Amine | Reductive Amination | Forms secondary or tertiary amines |

| Primary Amine | Acylation / Amide Coupling | Forms amides, linking to other fragments |

| Primary Amine | Sulfonylation | Forms sulfonamides |

| Benzyl Group | Electrophilic Aromatic Sub. | Introduces substituents on the phenyl ring |

| Cyclobutane Ring | C-H Functionalization | Introduces new functional groups (e.g., -OH) |

| Cyclobutane Ring | Ring Expansion/Rearrangement | Forms larger carbocyclic systems |

Development of Novel Chemical Scaffolds and Architectures

A chemical scaffold is a core structure of a molecule upon which various functional groups can be appended to create a library of related compounds. nih.gov The development of novel scaffolds, particularly those with well-defined three-dimensional geometries, is a central goal in medicinal chemistry to explore new regions of chemical space. The rigid nature of the cyclobutane ring in 1-benzylcyclobutan-1-amine makes it an attractive foundation for such scaffolds.

The synthesis of fragment libraries based on a 3D cyclobutane core has been identified as a strategy to access unique and underrepresented molecular shapes for fragment-based drug discovery. nih.gov By starting with a core like 1-benzylcyclobutan-1-amine, chemists can systematically modify the amine and the benzyl ring to generate a focused library of derivatives. Each derivative maintains the core cyclobutane geometry but presents different functional groups in precise spatial orientations. This approach allows for the systematic exploration of structure-activity relationships (SAR) when screening for biological activity.

Furthermore, cyclobutane derivatives are recognized as sp3-rich bioisosteric replacements for flat aromatic rings, a strategy used to improve the physicochemical properties of drug candidates. nih.gov The development of synthetic routes to chiral, disubstituted cyclobutanes is particularly compelling as they can serve as bioisosteres for ortho- and meta-substituted anilines, which are common motifs in pharmaceuticals. nih.gov The 1-benzylcyclobutan-1-amine structure provides a direct entry point into this class of scaffolds, where the amine and benzyl groups represent the two key substituents on the rigid carbocyclic core.

Design and Synthesis of Conformationally Restricted Analogues

Conformational restriction is a key strategy in drug design used to increase the potency and selectivity of a molecule for its biological target. By locking a flexible molecule into a specific, bioactive conformation, binding affinity can be significantly improved. The inherent rigidity of the cyclobutane ring makes it an excellent tool for this purpose. nih.gov

The cyclobutane framework can be introduced into the structure of a biologically active molecule to limit its rotational freedom. researchgate.net For example, cyclobutane-containing amino acids have been synthesized as conformationally restricted analogues of neurotransmitters like gamma-aminobutyric acid (GABA). researchgate.net The constrained carbocyclic skeleton helps to orient the key pharmacophoric elements—in this case, the amine and carboxylic acid groups—in a more defined spatial arrangement, which can lead to enhanced receptor selectivity.

In the context of this compound, the compound itself can be viewed as a conformationally restricted analogue of phenethylamine, a common backbone in many neuroactive compounds. The cyclobutane ring locks the relative positions of the amino group and the benzyl group, preventing the free rotation that would occur in a simple alkyl chain. This structural feature makes it a valuable precursor for synthesizing analogues of biologically active molecules where this specific spatial orientation is desired.

Table 2: Conceptual Comparison of Flexible vs. Conformationally Restricted Molecules

| Feature | Flexible Analogue (e.g., Phenethylamine) | Restricted Analogue (e.g., Benzylcyclobutylamine) |

| Structure | Acyclic alkyl chain connecting functional groups | Cyclic (cyclobutane) core connecting functional groups |

| Conformational Freedom | High; many possible spatial arrangements | Low; fixed spatial orientation of substituents |

| Entropy of Binding | Less favorable (larger loss of entropy upon binding) | More favorable (smaller loss of entropy upon binding) |

| Receptor Selectivity | Potentially lower; can adapt to multiple targets | Potentially higher; conformation is pre-organized for a specific target |

Integration of Benzylcyclobutane Scaffolds in Polymer Chemistry for Crosslinking Applications (focus on synthetic methodology)

The benzocyclobutene (BCB) moiety is a thermally activated crosslinking agent used in the production of high-performance polymers, particularly for microelectronics, due to its ability to form stable carbon-carbon bonds without releasing volatile byproducts. researchgate.net The crosslinking chemistry involves the thermal ring-opening of the four-membered cyclobutene (B1205218) ring at temperatures typically above 200°C to form a highly reactive o-quinodimethane intermediate. This intermediate readily undergoes Diels-Alder reactions or dimerization to form a stable, crosslinked polymer network. scispace.com

Amine-functionalized BCB derivatives are of particular interest as they allow the crosslinking unit to be grafted onto existing polymer backbones through standard amine chemistry. scispace.comresearchgate.net The synthetic utility of this compound in this context lies in its potential to be converted into a polymerizable monomer or a grafting agent.

A key synthetic methodology involves grafting a BCB-amine derivative onto a polymer containing reactive side chains, such as poly(acrylic acid). scispace.comresearchgate.net The primary amine of the BCB compound can react with the carboxylic acid groups on the polymer backbone to form amide linkages, thereby covalently attaching the BCB crosslinking unit as a pendant group. After this functionalization step, the resulting polymer can be processed (e.g., cast into a film) and then thermally cured. During curing, the BCB groups are activated, leading to the formation of intermolecular crosslinks and creating a robust thermoset material. This two-step approach offers significant advantages in controlling the properties of the final crosslinked network. scispace.com Another approach involves synthesizing a monomer that contains the BCB unit and a polymerizable group (e.g., a vinyl group), which can then be copolymerized with other monomers to incorporate the crosslinking functionality directly into the polymer backbone. google.com

Table 3: Synthetic Methodology for Polymer Crosslinking via a BCB-Amine Derivative

| Step | Description | Purpose |

| 1. Synthesis of BCB-Amine | Prepare a benzocyclobutene derivative containing a primary amine. | Create the functional crosslinking agent. |

| 2. Polymer Functionalization (Grafting) | React the BCB-amine with a polymer containing reactive side-chains (e.g., carboxylic acids) to form covalent bonds (e.g., amides). | Incorporate the latent crosslinking sites onto the polymer backbone. |

| 3. Processing | Dissolve the functionalized polymer and process it into the desired form (e.g., thin film via spin-coating). | Prepare the material for its final application before it is irreversibly crosslinked. |

| 4. Thermal Curing | Heat the material to a temperature sufficient to induce the ring-opening of the BCB moiety (>200°C). | Activate the crosslinking reaction, forming a stable, insoluble polymer network. |

Future Research Directions and Perspectives

Pursuit of More Efficient and Environmentally Sustainable Synthetic Routes

The development of green and sustainable synthetic methodologies is a paramount goal in modern chemistry. rsc.orgbenthamscience.comrsc.orgresearcher.life Future research on 1-Benzylcyclobutan-1-amine hydrochloride should prioritize the development of synthetic routes that are not only efficient in terms of yield but also environmentally benign.

Current strategies for amine synthesis are increasingly moving towards greener alternatives. rsc.orgbenthamscience.com For the synthesis of this compound, several innovative approaches could be explored:

Biocatalysis : The use of enzymes in organic synthesis offers high selectivity under mild reaction conditions. nih.govmdpi.com Enzymes such as transaminases and amine dehydrogenases are particularly promising for the asymmetric synthesis of chiral amines. acs.orgrochester.eduhims-biocat.eu Future work could involve screening for or engineering enzymes that can catalyze the amination of a suitable cyclobutanone (B123998) precursor to produce 1-Benzylcyclobutan-1-amine, potentially with high enantiomeric excess. This would be a significant advancement, as biocatalytic methods often reduce the need for protecting groups and hazardous reagents. nih.govmdpi.com

Photocatalysis : Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.netvapourtec.comresearchgate.netacs.orgrsc.org Research could focus on developing a photocatalytic route to this compound. This might involve the C-H functionalization of a simpler cyclobutane (B1203170) precursor or the coupling of appropriate fragments using a photocatalyst. researchgate.netvapourtec.comresearchgate.net Such methods often utilize abundant and inexpensive light energy, aligning with the principles of green chemistry. rsc.org

Catalytic Hydrogenation and Reductive Amination : Improving upon existing methods of reductive amination is another key research direction. This could involve the development of novel, non-precious metal catalysts that are more sustainable and cost-effective. Furthermore, exploring "hydrogen borrowing" or "hydrogen auto-transfer" catalysis, where an alcohol precursor is temporarily oxidized to a ketone to undergo reductive amination with the in-situ generated hydrogen, could provide a highly atom-economical route. rsc.org

A comparative table of potential green synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. nih.govmdpi.com | Enzyme discovery and engineering for substrate specificity, scalability of biocatalytic processes. |

| Photocatalysis | Use of renewable light energy, mild reaction conditions, novel reactivity. researchgate.netvapourtec.comrsc.org | Catalyst design, control of selectivity, understanding reaction mechanisms. |

| Advanced Catalytic Reductive Amination | High atom economy, use of sustainable catalysts. rsc.org | Development of efficient and recyclable non-precious metal catalysts. |

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The cyclobutane ring is characterized by significant ring strain, which can be harnessed to drive unique chemical transformations. chemistrysteps.comnih.gov Future research should aim to uncover novel reactivity patterns of this compound that are not accessible with more common five- or six-membered ring systems.

Key areas for exploration include:

Ring-Opening Reactions : The inherent strain in the cyclobutane ring makes it susceptible to ring-opening reactions under various conditions, including acidic, basic, thermal, or photochemical induction. researchgate.netacs.orgresearchgate.netrsc.org Investigating the ring-opening of this compound could lead to the synthesis of novel acyclic or larger cyclic structures that would be difficult to access through other means. The regioselectivity and stereoselectivity of these reactions would be of fundamental interest.

Ring-Expansion Reactions : Under certain conditions, cyclobutane rings can undergo rearrangement to form more stable five-membered rings. chemistrysteps.comresearchgate.netugent.be For example, the formation of a carbocation adjacent to the cyclobutane ring can trigger a ring expansion. chemistrysteps.com Exploring such reactions with derivatives of this compound could provide access to novel cyclopentylamine (B150401) scaffolds.

Transformations involving Bicyclo[1.1.0]butane Intermediates : Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that can be derived from cyclobutanes and exhibit unique reactivity. nih.govdiva-portal.orgnih.govacs.orgchinesechemsoc.org Research could investigate whether this compound or its derivatives can be converted into BCB intermediates, which could then undergo a variety of cycloaddition or ring-opening reactions to generate complex molecular architectures. nih.govacs.orgchinesechemsoc.org

The following table summarizes potential transformations:

| Transformation Type | Driving Force | Potential Products |

| Ring-Opening | Release of ring strain. researchgate.net | Functionalized acyclic amines, larger carbocycles. |

| Ring-Expansion | Formation of a more stable carbocation and relief of ring strain. chemistrysteps.comugent.be | Substituted cyclopentylamines. |

| Reactions via Bicyclo[1.1.0]butane intermediates | High strain energy of the bicyclic system. chinesechemsoc.org | Complex polycyclic structures. |

Rational Design and Synthesis of Novel Derivatives with Tailored Chemical Functionalities

The unique three-dimensional structure of the cyclobutane ring makes it an attractive scaffold for medicinal chemistry and materials science. nih.govru.nlnih.govopenmedicinalchemistryjournal.comresearchgate.netpharmablock.comresearchgate.netnih.gov The cyclobutane moiety can act as a conformationally restricted bioisostere for other groups, potentially leading to improved biological activity and pharmacokinetic properties. nih.govru.nlpharmablock.com

Future research in this area should focus on the rational design of derivatives of this compound with specific functionalities:

Medicinal Chemistry Applications : The cyclobutane ring can be used to orient substituents in well-defined spatial arrangements, which is crucial for binding to biological targets. nih.govru.nl Derivatives could be designed where the benzyl (B1604629) group, the amine, and substituents on the cyclobutane ring are systematically varied to probe structure-activity relationships (SAR). The conformational rigidity of the cyclobutane scaffold can reduce the entropic penalty upon binding to a receptor, potentially leading to higher potency. ru.nl

Bioisosteric Replacement : The cyclobutane ring can serve as a bioisosteric replacement for other common chemical groups, such as phenyl rings or larger cycloalkanes. nih.gov This can lead to improvements in properties like metabolic stability and solubility. Research could explore the synthesis of analogs where the cyclobutane core of this compound is used to mimic other structural motifs in known bioactive molecules.

Development of Molecular Probes and Materials : The amine functionality provides a handle for the attachment of fluorescent tags, affinity labels, or for incorporation into polymeric materials. Derivatives could be synthesized to serve as chemical probes for studying biological systems or as building blocks for novel polymers with unique properties conferred by the rigid cyclobutane unit.

The following table outlines potential areas for derivative design:

| Application Area | Design Rationale | Potential Advantages |

| Medicinal Chemistry | Conformational restriction, precise orientation of pharmacophores. nih.govru.nl | Increased potency, selectivity, and improved pharmacokinetic profiles. pharmablock.com |

| Bioisosterism | Mimicking the shape and properties of other chemical groups. nih.gov | Enhanced metabolic stability, improved solubility. |